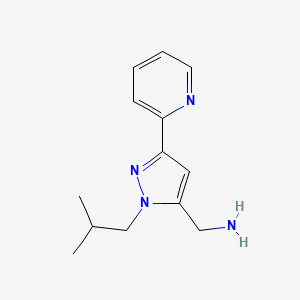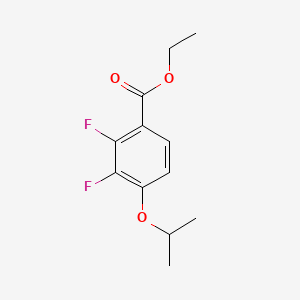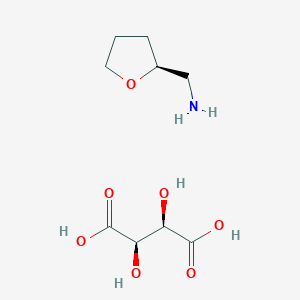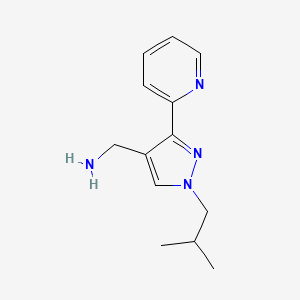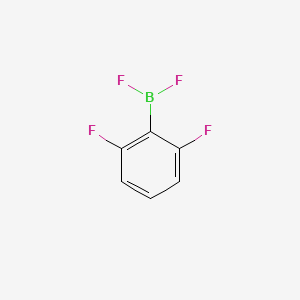
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is a chemical compound with the molecular formula C10H5BrF3N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethoxy group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 8-(trifluoromethoxy)quinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Another method involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple 6-bromoquinoline with a trifluoromethoxy-substituted phenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination or cross-coupling reactions. The choice of method depends on the availability of starting materials and the desired scale of production. The reactions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, potassium carbonate, toluene or ethanol.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Major Products Formed
Substituted Quinoline Derivatives: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Applications De Recherche Scientifique
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Material Science: It is used in the development of organic materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-3-(trifluoromethyl)quinoline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-Bromo-8-methoxyquinoline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
6-Bromo-8-(trifluoromethoxy)quinolin-4(1H)-one is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the quinoline ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C10H5BrF3NO2 |
|---|---|
Poids moléculaire |
308.05 g/mol |
Nom IUPAC |
6-bromo-8-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5BrF3NO2/c11-5-3-6-7(16)1-2-15-9(6)8(4-5)17-10(12,13)14/h1-4H,(H,15,16) |
Clé InChI |
OJYSOXRCYCZIIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C(C1=O)C=C(C=C2OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


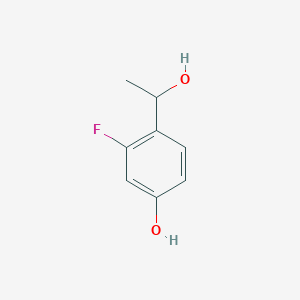
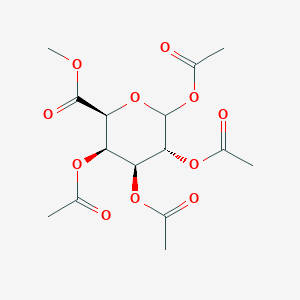

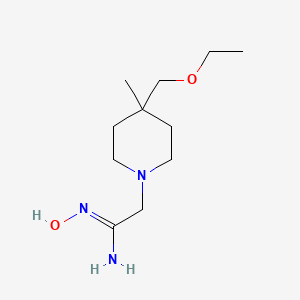
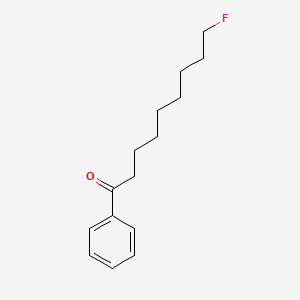
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
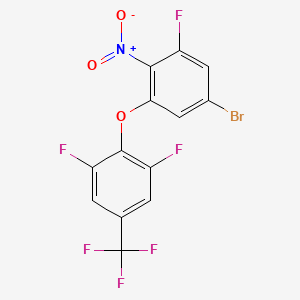
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
